N-benzyl-4-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
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Overview
Description
“N-benzyl-4-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide” is a complex organic compound. It contains several functional groups, including an amide, a thioether, and an imidazole ring. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a benzyl group attached to an imidazole ring, which is in turn attached to a benzamide group via a thioether linkage .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the thioether group might be oxidized to a sulfoxide or sulfone .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents, while the aromatic rings might increase its solubility in nonpolar solvents .
Scientific Research Applications
Nonlinear Optical Applications
The compound has been used in the study of second-order nonlinear optical (NLO) effects . As-grown bulk N-benzyl-2-methyl-4-nitroaniline (BNA) crystal was processed to expose certain crystal orientations, and every five nonvanishing second-order NLO coefficient of BNA was determined . This research could accelerate application studies via precise device fabrications, especially for fragile organic materials .
Terahertz Wave Generation
The compound has been used in the generation of terahertz waves . A systematic approach showed that the BNA crystals grown from one of the polar aprotic solvents exhibited a relatively higher THz efficiency . This could be beneficial in the field of telecommunications.
Electro-Optic Effects in Liquid Crystals
The compound has been used to study the electro-optic effects in nematic liquid crystals (LCs) . The dispersion of organic N-benzyl-2-methyl-4-nitroaniline (BNA) in LCs was studied, and it was found that BNA doping decreases the threshold voltage of the cell because of the reduced splay elastic constant and increased dielectric anisotropy of the LC mixture .
Fast Response Liquid Crystal Devices
The compound has been used to improve the response time of liquid crystal devices . BNA and M2C4N-doped LC cells have the fall time that is fivefold and threefold faster than the pristine LC cell, respectively . This could be beneficial in the development of high-speed signal-processing devices.
Blue Light Filtering
The compound has been used in the development of blue-light filtering devices . Density functional theory calculation demonstrated that the BNA dopant strengthens the absorbance for blue light .
Synthesis of Benzamides
The compound has been used in the synthesis of benzamides . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives was reported . This could be beneficial in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Future Directions
properties
IUPAC Name |
N-benzyl-4-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2S/c27-23-9-5-4-8-21(23)17-29-24(32)18-34-26-28-14-15-31(26)22-12-10-20(11-13-22)25(33)30-16-19-6-2-1-3-7-19/h1-15H,16-18H2,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHQUEFOFPIXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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